molecular formula C8H9BrN2O B6617314 2-bromo-5-methylbenzohydrazide CAS No. 1503991-64-7

2-bromo-5-methylbenzohydrazide

Cat. No.: B6617314
CAS No.: 1503991-64-7
M. Wt: 229.07 g/mol
InChI Key: BTXBKYUZDAZEPV-UHFFFAOYSA-N
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Description

2-Bromo-5-methylbenzohydrazide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzohydrazide, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methylbenzohydrazide typically involves the bromination of 5-methylbenzohydrazide. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylbenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydrazide group can be oxidized to form corresponding azides or reduced to amines.

    Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 2-substituted-5-methylbenzohydrazides.

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2-Bromo-5-methylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-5-methylbenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and hydrazide group play crucial roles in its reactivity and binding affinity. Molecular docking studies and biochemical assays are often used to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzohydrazide
  • 2-Bromo-4-methylbenzohydrazide
  • 2-Bromo-5-fluorobenzohydrazide

Uniqueness

2-Bromo-5-methylbenzohydrazide is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities in biochemical assays, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-bromo-5-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXBKYUZDAZEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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